Cytisine-d4 (Major)
Description
Cytisine-d4 (Major) is a deuterated isotopologue of cytisine, a naturally occurring alkaloid and partial agonist at nicotinic acetylcholine receptors (nAChRs). The incorporation of four deuterium atoms at specific positions enhances its utility as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated form minimizes isotopic interference during analysis while retaining physicochemical properties nearly identical to non-deuterated cytisine, ensuring accurate pharmacokinetic (PK) and bioavailability assessments . Its primary application lies in preclinical and clinical studies to quantify cytisine levels in biological matrices, leveraging the kinetic isotope effect for improved metabolic stability and analytical precision .
Properties
Molecular Formula |
C₁₁H₁₀D₄N₂O |
|---|---|
Molecular Weight |
194.27 |
Synonyms |
(1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one-d4; _x000B_(-)-Cytisine-d4; Baptitoxin-d4; Baptitoxine-d4; Cytisin-d4; Cytiton-d4; Cytitone-d4; Laburnin-d4; Sophorin-d4; Sophorine-d4; Tabex-d4; Tsitafat-d4; Ulexin-d4; Ulexine- |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytisine-d4 vs. Non-Deuterated Cytisine
Key Similarities and Differences:
- Ionization Efficiency : Cytisine-d4 demonstrates near-identical ionization efficiency to cytisine, as evidenced by response factors (RF) close to 1.0 across a linear range (Table 1). This similarity validates its use as an internal standard in LC-MS/MS .
- This property is critical for minimizing matrix effects in long-duration PK studies .
- Pharmacological Activity : While cytisine acts as a partial nAChR agonist for smoking cessation therapy, Cytisine-d4 is pharmacologically inert in therapeutic contexts, as its role is restricted to analytical applications .
Table 1. Response Factor (RF) Comparison of Cytisine-d4 and Cytisine
| Concentration (ng/mL) | RF (Cytisine-d4 vs. Cytisine) | RSD (%) |
|---|---|---|
| 10 | 1.07 | 4.10 |
| 200 | 0.97 | 6.61 |
| 4000 | 1.02 | 5.18 |
Cytisine-d4 vs. Other Deuterated Compounds (e.g., Candesartan-d4)
Deuterated analogs like Candesartan-d4 (CAS: 1346604-70-3) share synthetic and functional parallels with Cytisine-d4:
- Synthetic Strategy : Both compounds employ deuterium substitution at metabolically vulnerable positions to enhance stability. For example, Candesartan-d4 is synthesized via isotopic exchange or deuterated reagent incorporation, akin to methods used for Cytisine-d4 .
- Analytical Utility : Both serve as internal standards in LC-MS/MS, though their applications differ: Candesartan-d4 is used in antihypertensive drug monitoring, while Cytisine-d4 focuses on alkaloid quantification .
Cytisine-d4 vs. Pharmacological Analogs (e.g., Varenicline)
- Receptor Binding: Cytisine and its synthetic analog varenicline both target α4β2 nAChRs, but varenicline exhibits higher binding affinity (Ki = 0.1 nM vs. cytisine’s 1.3 nM).
- Clinical Applications : Varenicline’s optimized pharmacokinetic profile (e.g., longer half-life, ~24 hours) makes it a first-line therapeutic, whereas Cytisine-d4’s utility is confined to research settings .
Research Challenges and Trends
- Data Variability : Direct comparisons of cytisine analogs across studies are complicated by methodological heterogeneity (e.g., assay conditions, receptor subtypes). emphasizes describing trends over tabulating conflicting data .
- Regulatory Considerations: Deuterated compounds like Cytisine-d4 require rigorous validation per guidelines (e.g., FDA bioanalytical method validation) to ensure parity with non-deuterated counterparts .
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the pharmacological effects of Cytisine-d4 (Major)?
- Methodological Answer : Begin by defining a hypothesis-driven experimental framework. Control independent variables (e.g., dosage, administration route) and measure dependent variables (e.g., receptor binding affinity, metabolic stability). Use validated in vitro assays (e.g., radioligand binding for nicotinic acetylcholine receptors) and in vivo models (e.g., rodent behavioral studies) to assess efficacy. Include negative controls (e.g., non-deuterated cytisine) to isolate isotope effects. Ensure sample sizes are statistically powered, and pre-register protocols to minimize bias .
Q. What analytical methods are recommended to determine the purity and structural identity of Cytisine-d4 (Major)?
- Methodological Answer : Employ orthogonal techniques:
- Purity : High-performance liquid chromatography (HPLC) with UV/Vis detection, coupled with mass spectrometry (LC-MS) for impurity profiling.
- Identity : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²H-NMR) to confirm deuteration at specified positions. Compare spectral data with non-deuterated cytisine to validate isotopic substitution .
Q. How can researchers optimize synthesis protocols for Cytisine-d4 (Major) to ensure high deuteration efficiency?
- Methodological Answer : Use deuterated solvents (e.g., D₂O, deuterated methanol) and reagents in closed systems to minimize proton exchange. Monitor reaction progress via LC-MS and NMR. Post-synthesis, purify via recrystallization or column chromatography, and quantify deuteration levels using isotopic ratio mass spectrometry (IRMS). Report deviations in deuteration efficiency and troubleshoot side reactions (e.g., back-exchange) .
Q. What are the key parameters to evaluate the stability of Cytisine-d4 (Major) under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperatures (e.g., 25°C, 40°C), humidity levels, and light exposure. Assess degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Compare degradation profiles with non-deuterated cytisine to identify isotope-specific stability trends .
Q. How should existing literature on cytisine be integrated into studies of Cytisine-d4 (Major)?
- Methodological Answer : Systematically review pharmacokinetic, pharmacodynamic, and safety data for non-deuterated cytisine. Use citation management tools to track relevant studies and align experimental designs with gaps in the literature (e.g., unexplored deuterium isotope effects on metabolism). Critically evaluate conflicting findings (e.g., variations in receptor binding assays) to justify novel hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between Cytisine-d4 (Major) and its non-deuterated counterpart?
- Methodological Answer :
- Step 1 : Replicate experiments under identical conditions to confirm reproducibility.
- Step 2 : Perform statistical reanalysis (e.g., meta-analysis of multiple datasets) to identify outliers or systematic errors.
- Step 3 : Investigate isotope-specific factors (e.g., kinetic isotope effects on metabolic enzymes) using isotopic tracing or enzyme inhibition assays.
- Step 4 : Compare findings with literature on deuterated analogs of similar alkaloids to contextualize results .
Q. What advanced spectroscopic techniques are critical for elucidating the structural dynamics of Cytisine-d4 (Major)?
- Methodological Answer : Combine 2D NMR (e.g., COSY, HSQC) to map deuterium positions and hydrogen-deuterium exchange (HDX) mass spectrometry to study conformational flexibility. For crystalline samples, use X-ray diffraction with deuterium-specific refinement software. Computational modeling (e.g., DFT calculations) can predict vibrational frequencies and isotopic shifts .
Q. Which statistical approaches are most suitable for analyzing deuterium isotope effects in Cytisine-d4 (Major) metabolism?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in in vivo studies. For in vitro enzyme kinetics, use nonlinear regression to calculate Michaelis-Menten parameters (Km, Vmax) and compare isotope effects via Wilcoxon signed-rank tests. Report effect sizes and confidence intervals to quantify biological significance .
Q. How can reproducibility challenges in metabolic studies of Cytisine-d4 (Major) be addressed?
- Methodological Answer : Standardize protocols for sample preparation (e.g., freeze-thaw cycles, storage buffers) and metabolite extraction. Use isotopically labeled internal standards in LC-MS workflows to correct for matrix effects. Share raw datasets and computational scripts via open-access repositories to enable independent validation .
Q. What ethical considerations are unique to animal studies involving Cytisine-d4 (Major)?
- Methodological Answer : Justify deuterium use through a harm-benefit analysis, emphasizing reduced toxicity risks (if applicable). Adhere to the 3Rs framework (Replacement, Reduction, Refinement) by optimizing dosing schedules to minimize animal numbers. Disclose deuterium-specific physiological impacts (e.g., altered water balance) in ethics approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
